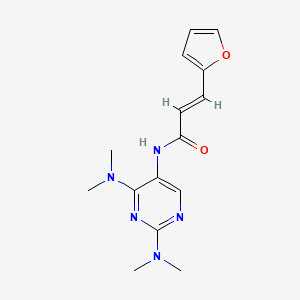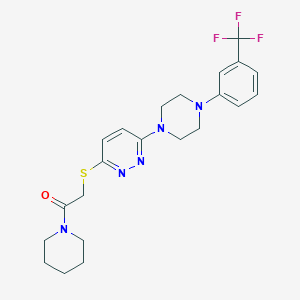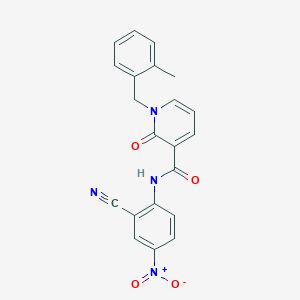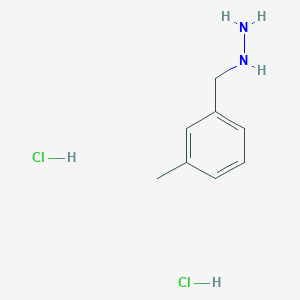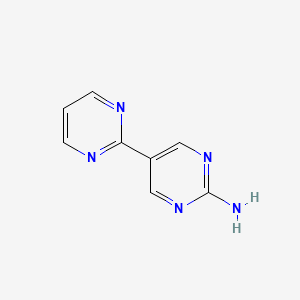
2-(Amino-5-pyrimidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine and its derivatives involves several key steps, including cyclization reactions and condensation with various reagents. For example, one approach developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves cyclization reactions that form the pyrimido[4,5-d]pyrimidine core, demonstrating the versatility in synthesizing pyrimidine derivatives (Xiang et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the planarity of the pyrimidine rings and the displacement of ring-substituent atoms, which significantly influence the compound's reactivity and interaction with other molecules (Trilleras et al., 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including condensation and cyclization, which are crucial for synthesizing complex molecules and derivatives. These reactions enable the formation of novel compounds with potential biological and pharmaceutical applications. The reactivity of these compounds can be attributed to the functional groups present in the pyrimidine core, allowing for selective modifications (Gangjee et al., 2009).
Aplicaciones Científicas De Investigación
Molecular Recognition and Hydrogen Bonding
Pyrimidines, including derivatives like 2-(Amino-5-pyrimidinyl)pyrimidine, are crucial in biology and medicine, found in three of the four DNA bases. Their molecular recognition, involving hydrogen bonding, is vital for the targeted action of pharmaceuticals containing this functionality. Studies have shown that different tautomeric forms of aminopyrimidines can lead to diverse molecular structures and properties, influencing their interaction and recognition processes (Rajam et al., 2017).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of aminopyrimidines for various biological activities. For example, the synthesis of dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives from 1-amino-pyrimidine derivatives has been explored, yielding compounds with significant biological activities, such as cardiovascular effects (Önal et al., 2008).
Antioxidant Properties
The pyrimidine nucleus is a component of nucleic acids and vitamins like B2 and folic acid. Derivatives of 2-(pyrimidin-2-yl)ethanol, synthesized from 2-chloropyrimidine, have shown promising antioxidant activities in various in vitro assays, suggesting their potential as therapeutic agents (Rani et al., 2012).
Supramolecular Assemblies
Pyrimidine derivatives have been investigated as ligands for co-crystallization, forming complex supramolecular assemblies. These structures demonstrate extensive hydrogen bonding and potential for diverse applications in materials science and molecular engineering (Fonari et al., 2004).
Potential in Drug Development
Pyrimidine derivatives have been studied as potential inhibitors for various biological targets, such as HIV-1 protease inhibitors. Their structural components facilitate extensive hydrogen bonding interactions, enhancing their inhibitory potency against specific viruses (Zhu et al., 2019).
Catalytic Applications
Studies have also explored the use of pyrimidine derivatives in catalytic processes, such as the Pd-catalyzed acylation of indoles. Pyrimidine has been used as a directing group in these reactions, indicating its versatility in synthetic chemistry (Kumar et al., 2015).
Mecanismo De Acción
Target of Action
2-(Amino-5-pyrimidinyl)pyrimidine, a derivative of 2-aminopyrimidine, has been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, it has been suggested that pyrimidine derivatives can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . In the context of antitrypanosomal and antiplasmodial activities, the influence of structural modifications on these activities is under investigation .
Biochemical Pathways
It is known that purine and pyrimidine biosynthesis pathways are crucial for the survival and proliferation of many pathogens, includingTrypanosoma and Plasmodium . Therefore, it is plausible that this compound may interfere with these pathways, disrupting the life cycle of these organisms.
Pharmacokinetics
The optimization of these properties is a critical aspect of drug development, and novel synthetic methodologies are being explored to improve the druglikeness and adme-tox properties of pyrimidine derivatives .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. Factors such as temperature , pH, and the presence of other biological molecules can affect the activity of the compound.
Safety and Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . It’s important to note that the safety and hazards of 2-(Amino-5-pyrimidinyl)pyrimidine may vary depending on its specific structure and any additional functional groups.
Direcciones Futuras
There is ongoing research into the synthesis and applications of pyrimidine derivatives, including 2-(Amino-5-pyrimidinyl)pyrimidine. This includes research into their anti-inflammatory effects and structure-activity relationships . There is also interest in developing new pyrimidines as anti-inflammatory agents .
Propiedades
IUPAC Name |
5-pyrimidin-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-4-6(5-13-8)7-10-2-1-3-11-7/h1-5H,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKBUCQHFKKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2167788-07-8 |
Source


|
| Record name | [2,5'-bipyrimidin]-2'-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
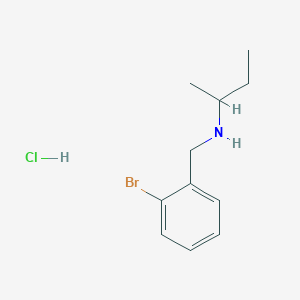
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)
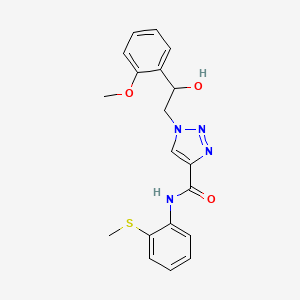
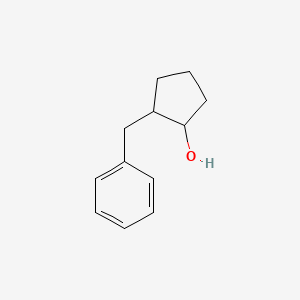
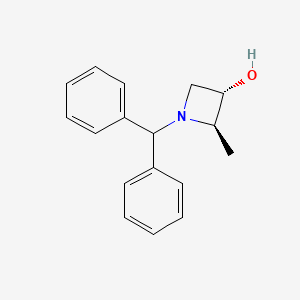
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
